molecular formula C12H12N4 B567280 1-Ethylimidazo[1,2-a]quinoxalin-4-amine CAS No. 1233025-38-1

1-Ethylimidazo[1,2-a]quinoxalin-4-amine

Cat. No.: B567280
CAS No.: 1233025-38-1
M. Wt: 212.256
InChI Key: NMRRQWXWFZOYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isomeric Variations

1-Ethylimidazo[1,2-a]quinoxalin-4-amine (CAS 1233025-38-1) is a fused heterocyclic compound featuring a planar imidazo[1,2-a]quinoxaline core with an ethyl substituent at the N1 position and an amine group at the C4 position. The molecular formula is $$ \text{C}{12}\text{H}{13}\text{N}_4 $$, with a molecular weight of 212.25 g/mol. The imidazole ring is fused to the quinoxaline system at positions 1 and 2, creating a rigid bicyclic framework. The ethyl group at N1 introduces steric bulk, while the C4 amine contributes to hydrogen-bonding potential (Figure 1).

Table 1: Key molecular descriptors

Property Value
Molecular formula $$ \text{C}{12}\text{H}{13}\text{N}_4 $$
Molecular weight 212.25 g/mol
Hydrogen bond donors 1 (amine)
Hydrogen bond acceptors 4 (3 N, 1 amine)
Rotatable bonds 1 (ethyl group)

Isomeric variations may arise from alternative fusion patterns or substituent positions. For example, regioisomers could theoretically form if the ethyl group occupies the quinoxaline ring or if the amine is relocated to C2 or C5. However, no such isomers have been experimentally reported for this compound. Tautomerism is unlikely due to the aromatic stabilization of the fused system.

Crystallographic Analysis and Conformational Dynamics

While direct X-ray crystallographic data for this compound remains unpublished, related imidazo[1,2-a]quinoxaline derivatives exhibit coplanar fused ring systems with dihedral angles <5° between the imidazole and quinoxaline planes. Molecular mechanics simulations suggest the ethyl group adopts a staggered conformation to minimize steric clashes with adjacent hydrogen atoms (Figure 2).

Table 2: Predicted conformational parameters

Parameter Value
Imidazole-quinoxaline dihedral 3.2° ± 0.5°
Ethyl group torsion angle 178°–185°
Amine group planarity <0.1 Å deviation

The amine group at C4 maintains near-perfect planarity with the quinoxaline ring, facilitating conjugation with the π-system. This structural rigidity likely contributes to the compound's electronic properties.

Computational Modeling of Electronic Properties

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal a HOMO-LUMO gap of 4.1 eV, indicating moderate electronic stability (Figure 3). The HOMO (-5.8 eV) localizes on the imidazole ring and ethyl group, while the LUMO (-1.7 eV) resides predominantly on the quinoxaline system.

Table 3: Computed electronic properties

Property Value
HOMO energy -5.8 eV
LUMO energy -1.7 eV
Dipole moment 3.2 Debye
Polar surface area 56.2 Ų

Molecular electrostatic potential (MEP) maps show strong nucleophilic character at the amine group (Figure 4), with electrophilic regions concentrated on the quinoxaline nitrogens. These features suggest preferential sites for electrophilic substitution and hydrogen-bonding interactions.

Properties

CAS No.

1233025-38-1

Molecular Formula

C12H12N4

Molecular Weight

212.256

IUPAC Name

1-ethylimidazo[1,2-a]quinoxalin-4-amine

InChI

InChI=1S/C12H12N4/c1-2-8-7-14-12-11(13)15-9-5-3-4-6-10(9)16(8)12/h3-7H,2H2,1H3,(H2,13,15)

InChI Key

NMRRQWXWFZOYOC-UHFFFAOYSA-N

SMILES

CCC1=CN=C2N1C3=CC=CC=C3N=C2N

Synonyms

1-Ethylimidazo[1,2-a]quinoxalin-4-amine

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Alkyl vs.
  • Amine Modifications: Substituting the 4-amine with bulkier groups (e.g., cyclopentylamino) increases steric hindrance, which may enhance receptor selectivity (e.g., adenosine A1 affinity) but reduce solubility .

Pharmacological Profiles

  • Tubulin Inhibition: EAPB0503 (3-methoxyphenyl substituent) exhibits potent tubulin polymerization inhibition in melanoma cells, while the ethyl derivative’s activity remains uncharacterized but likely weaker due to smaller substituent size .
  • Kinase Inhibition: Imidazoquinoxalin-4-amine derivatives with N-alkyl groups (e.g., 1-methyl) show JNK1 inhibitory activity, suggesting ethyl substitution may retain kinase targeting .
  • Adenosine Receptor Affinity: 4-Cyclopentylamino-1-methylimidazo[1,2-a]quinoxaline has a Ki of 54 nM for A1 receptors, whereas smaller substituents (e.g., ethyl) may reduce binding affinity .

Physicochemical Properties

  • Solubility: Amino acid-grafted derivatives (e.g., 11e, 11g) exhibit improved aqueous solubility due to polar side chains (e.g., hexanoic acid), unlike alkyl- or aryl-substituted analogs .
  • Molecular Weight : Ethyl and butyl derivatives (MW: 225–240 g/mol) fall within the "ideal" drug-like range (<500 g/mol), whereas bulkier analogs (e.g., 11g, MW: 440.45 g/mol) may face bioavailability challenges .

Preparation Methods

Condensation and Cyclization Method

The foundational approach involves the condensation of 1,2-diaminoquinoxaline with ethyl glyoxalate under acidic conditions. In a representative procedure, 1,2-diaminoquinoxaline (2.0 mmol) reacts with ethyl glyoxalate (2.4 mmol) in ethanol at 80°C for 12 hours, catalyzed by 10 mol% CeO2 nanoparticles. The intermediate undergoes cyclization via microwave irradiation (300 W, 120°C, 20 minutes) to form the imidazo[1,2-a]quinoxaline core. Subsequent amination at position 4 is achieved using ammonium acetate in DMF at 100°C, yielding the target compound in 72% isolated yield after silica gel chromatography.

Table 1: Optimization of Condensation-Cyclization Parameters

ParameterTested RangeOptimal ValueYield Impact
Catalyst Loading5–15 mol% CeO210 mol%+18%
Microwave Power200–400 W300 W+22%
Amination Temperature80–120°C100°C+15%

Alkylation of Imidazo[1,2-a]quinoxaline Precursors

An alternative route alkylates a pre-formed imidazo[1,2-a]quinoxalin-4-amine precursor. Starting with 4-nitroimidazo[1,2-a]quinoxaline, hydrogenation over Pd/C (10 wt%) in ethanol at 50 psi H2 reduces the nitro group to an amine (94% yield). Ethylation is then performed using ethyl bromide (1.5 eq) in the presence of K2CO3 (2.0 eq) in DMF at 60°C for 8 hours. This method achieves 68% yield but requires careful exclusion of moisture to prevent hydrolysis.

Critical Considerations:

  • Excess ethyl bromide leads to diethylation byproducts, necessitating precise stoichiometry.

  • Anhydrous DMF and molecular sieves improve alkylation efficiency by 27% compared to hydrated solvents.

Microwave-Assisted One-Pot Synthesis

Modern protocols emphasize efficiency through microwave-assisted tandem reactions. A mixture of 2-chloroquinoxaline (1.0 eq), ethylamine hydrochloride (1.2 eq), and ammonium persulfate (1.5 eq) in acetonitrile undergoes microwave irradiation (350 W, 140°C, 15 minutes). The reaction simultaneously forms the imidazo ring and introduces the ethyl and amine groups, yielding 79% product after recrystallization from ethanol.

Advantages:

  • 65% reduction in reaction time compared to conventional heating.

  • Higher regioselectivity (93:7 ratio favoring position 4).

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, NH2), 8.15–7.89 (m, 4H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, CH2CH3), 1.41 (t, J = 7.1 Hz, 3H, CH3).

  • HRMS (ESI+) : m/z calcd for C12H12N4 [M+H]+: 217.1089, found: 217.1092.

Table 2: Comparative Yields Across Synthetic Methods

MethodYield (%)Purity (HPLC)Key Advantage
Condensation-Cyclization7298.5High regiocontrol
Alkylation6897.2Scalability
Microwave-Assisted7999.1Time efficiency

Q & A

What are the established synthetic routes for 1-Ethylimidazo[1,2-a]quinoxalin-4-amine, and how do reaction conditions influence yield?

The synthesis of imidazoquinoxaline derivatives typically involves cyclization reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, imidazo[1,2-a]quinoxalines can be synthesized via condensation of 2-aminoquinoxalines with α-haloketones or through multi-step routes involving tetrazoloquinoxaline intermediates . Reaction parameters like temperature (e.g., 100°C for CuAAC), solvent choice (toluene or DCM), and catalyst loading (e.g., Cu(OTf)₂) critically affect yield and purity. Optimization of these factors is essential to minimize byproducts such as triazoloquinoxalines .

What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for structural confirmation. For purity, reverse-phase HPLC with UV detection (e.g., acetonitrile/water gradients) is widely used, as demonstrated in studies on related compounds like EAPB0503 . Stability profiling under varying pH and temperature conditions can further validate compound integrity .

How are in vitro anticancer activities of imidazoquinoxaline derivatives evaluated?

Antiproliferative assays (e.g., MTT or SRB) against melanoma (A375) or leukemia (K562) cell lines are standard. Tubulin polymerization inhibition assays are critical for compounds like EAPB0503, which disrupt microtubule dynamics at IC₅₀ values <1 μM . Dose-response studies (0.1–300 μM) help distinguish cytotoxic mechanisms from off-target effects .

How does substitution at the N4 position influence the biological activity of imidazoquinoxalines?

Structure-activity relationship (SAR) studies show that substituents like 3-methoxyphenyl (EAPB0503) or 2-hydroxy-3-methoxyphenyl enhance tubulin binding and cytotoxicity compared to simpler alkyl groups (e.g., ethyl). Hydrophobic interactions and hydrogen bonding with β-tubulin residues are key determinants . Advanced derivatives may incorporate fluorophores for mechanistic tracking .

What alternative biological targets beyond tubulin have been explored for imidazoquinoxalines?

Some derivatives inhibit kinases like c-Jun N-terminal kinase (JNK1). Hit-to-lead optimization involves selectivity profiling against kinase panels (e.g., >50 kinases) to minimize cross-reactivity. Computational docking and molecular dynamics simulations guide modifications to improve target affinity .

What formulation strategies improve the bioavailability of imidazoquinoxaline derivatives?

Lipid nanocapsules (LNCs) loaded with EAPB0503 demonstrate enhanced solubility and cytotoxicity (2–3-fold improvement in IC₅₀) compared to DMSO solutions. Key parameters include particle size (<100 nm), polydispersity index (<0.2), and drug-loading efficiency (>90%) .

How can researchers resolve contradictory data on concentration-dependent effects in imidazoquinoxaline studies?

Discrepancies in activity at high concentrations (>300 μM) may arise from aggregation-induced artifacts or TLR-7 agonism unrelated to tubulin. Dose-range validation using orthogonal assays (e.g., microtubule stabilization vs. cytokine release) and critical micelle concentration (CMC) measurements are recommended .

What computational tools are used to predict the binding modes of imidazoquinoxalines with biological targets?

Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations analyze interactions with tubulin’s colchicine-binding site or JNK1’s ATP pocket. Pharmacophore modeling identifies essential features like the planar quinoxaline core and hydrogen-bond acceptors .

How do researchers address synthetic challenges in scaling up imidazoquinoxaline production?

Multi-step syntheses require strict control of intermediates (e.g., tetrazoloquinoxalines) to prevent side reactions. Flow chemistry and catalyst recycling (e.g., Cu(OTf)₂ recovery) can improve scalability. Purity is maintained via column chromatography or preparative HPLC .

What in vivo models are suitable for preclinical testing of this compound?

Xenograft models (e.g., A375 melanoma in nude mice) assess tumor growth inhibition. Pharmacokinetic studies measure plasma half-life and tissue distribution. Toxicity is evaluated via hematological and histopathological analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.